molecular formula C8H10ClNO2S B1378672 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride CAS No. 14613-43-5

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride

Cat. No.: B1378672
CAS No.: 14613-43-5
M. Wt: 219.69 g/mol
InChI Key: JWGIERZTZOJHCI-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as tumour necrosis factor-α converting enzyme (TACE) and HIF-2α inhibitors . These interactions are primarily inhibitory, affecting the enzyme’s activity and altering the biochemical pathways they regulate. The compound’s ability to form hydrogen bonds with its target molecules enhances its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of selective estrogen receptor modulators, impacting gene expression related to estrogen signaling . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as TACE by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on gene expression and cellular function. The compound’s structure allows it to form stable complexes with its targets, enhancing its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term studies have shown that its effects on cellular function can persist, indicating a lasting impact on the biochemical pathways it targets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits its target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as TACE and HIF-2α inhibitors, affecting their activity and the pathways they regulate . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride typically involves the hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This process is often catalyzed by transition metals such as rhodium or iridium, which facilitate the asymmetric hydrogenation reaction. The reaction conditions usually include the use of chiral ligands to achieve high enantioselectivity and yield. For example, the use of rhodium catalysts with chiral phosphine ligands has been shown to produce high yields and excellent enantioselectivities .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes but optimized for large-scale operations. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts and ligands is crucial to maintain high selectivity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its non-dioxide form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Lacks the amine group but shares the core structure.

    Benzo[b]thiophene: The parent compound without the dioxide or amine modifications.

    2,3-Dihydro-benzo[b]thiophene-3-amine: Similar structure but without the dioxide modification.

Uniqueness

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride is unique due to the presence of both the amine group and the 1,1-dioxide modification. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above. The presence of the amine group allows for further functionalization, while the 1,1-dioxide modification enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGIERZTZOJHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14613-43-5
Record name 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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